molecular formula C20H17ClN2O3S2 B2833554 Methyl 4-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzoate CAS No. 953955-05-0

Methyl 4-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2833554
CAS No.: 953955-05-0
M. Wt: 432.94
InChI Key: BKSJEPGSEBLNSN-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzoate” is a chemical compound with the linear formula C23H19ClN2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The compound has a molecular weight of 422.872 . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data gives information about the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The compound has a linear formula of C23H19ClN2O4 and a molecular weight of 422.872 . More specific physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the resources .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Agents : Derivatives of benzimidazole-thiazole, potentially including compounds structurally similar to Methyl 4-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzoate, have been synthesized and showed promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).
  • 4-Thiazolidinones with Benzothiazole Moiety : Novel 4-thiazolidinones containing benzothiazole moieties demonstrated anticancer activity on various cancer cell lines, indicating the therapeutic potential of structurally related compounds (Havrylyuk et al., 2010).

Antimicrobial Activity and Toxicity

  • Antimicrobial Activity : Some derivatives, like those based on 2-[(benzazole-2-yl)thioacetylamino]thiazole, were synthesized and tested for antimicrobial activity and toxicity, revealing their potential as antimicrobial agents (Turan-Zitouni et al., 2004).

Heterocyclic Compounds Synthesis

  • Cascade Reactions for Heterocycles : Thioureido-acetamides, which may be structurally related to the compound , served as starting materials for the synthesis of various heterocyclic compounds in one-pot cascade reactions, illustrating the compound's utility in creating diverse heterocyclic frameworks (Schmeyers & Kaupp, 2002).

Inhibitors and Enzyme Targeting

  • ACAT-1 Inhibition : Compounds structurally related to this compound have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), with significant implications for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Ligand-Protein Interactions

  • Quantum Mechanical Studies : Studies involving bioactive benzothiazolinone acetamide analogs, which may share functional similarities with the compound , included quantum mechanical studies and ligand-protein interactions. These studies offer insights into the molecules' potential applications in drug development and their interactions with biological targets (Mary et al., 2020).

Properties

IUPAC Name

methyl 4-[[2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S2/c1-26-19(25)14-4-8-16(9-5-14)22-18(24)10-17-12-28-20(23-17)27-11-13-2-6-15(21)7-3-13/h2-9,12H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSJEPGSEBLNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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